2,4-Dichloro-6-methoxyquinazoline

描述

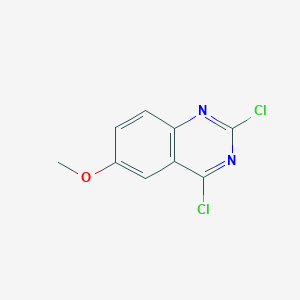

2,4-Dichloro-6-methoxyquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 2 and 4 and a methoxy group at position 4. It serves as a critical intermediate in medicinal chemistry for synthesizing receptor antagonists and bioactive molecules. Key physicochemical properties include:

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxyquinazoline typically involves the reaction of 4-methoxy-2,6-dichloropyridine with hydrofluoric acid, followed by reaction with thiourea. The final product is obtained through chlorination and methanol treatment .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of n-propanol as a solvent, stirring at temperatures between -5°C and 60°C, followed by crystallization, filtration, and drying to obtain the final crystalline solid .

化学反应分析

Types of Reactions: 2,4-Dichloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Anticancer Activity

DCMQ has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism involves the inhibition of specific kinases, such as Janus kinase (JAK) and tyrosine kinases, which play critical roles in cell signaling pathways related to proliferation and survival .

Table 1: Anticancer Activity of DCMQ

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | JAK inhibition |

| A549 (Lung) | 15.0 | Tyrosine kinase inhibition |

| HCT116 (Colon) | 10.0 | Cell cycle arrest |

Antimicrobial Properties

Research indicates that DCMQ exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism is hypothesized to involve the disruption of bacterial cell membranes .

Table 2: Antimicrobial Efficacy of DCMQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science

DCMQ's unique structure allows it to be utilized in the development of new materials with specific properties. Its halogenated quinazoline core contributes to its reactivity, making it a valuable intermediate in synthesizing advanced materials.

Applications in Polymer Chemistry

The compound has been explored for use in polymer synthesis, where its incorporation can enhance thermal stability and mechanical properties of the resultant materials.

Biological Research

DCMQ serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition. Its ability to bind selectively to kinase domains makes it an essential candidate for developing inhibitors that can modulate cellular pathways .

Case Study: Kinase Inhibition

A study evaluated DCMQ's selectivity towards different kinases using a competitive binding assay. The results indicated that DCMQ showed high affinity for JAK kinases, suggesting its potential as a therapeutic agent for autoimmune diseases .

作用机制

The mechanism of action of 2,4-Dichloro-6-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations and Physicochemical Properties

The table below highlights structural analogs and their key differences:

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The compound is a key building block for drugs targeting tyrosine kinases and microbial pathogens, as evidenced by its commercial availability from suppliers like SynChem, Inc. .

生物活性

2,4-Dichloro-6-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Its molecular formula is C9H6Cl2N2O, and it exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

- Molecular Formula : C9H6Cl2N2O

- Molecular Weight : 233.06 g/mol

- Appearance : White or pale yellow crystalline solid

The precise mechanism of action of this compound has not been fully elucidated; however, quinazoline derivatives are known to interact with various biological targets. These include:

- Inhibition of specific enzymes

- Modulation of receptor activities

- Antimicrobial properties against various pathogens

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | <10 | Antibacterial against A. baumannii |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against HepG2 liver cancer cells and demonstrated a dose-dependent inhibition of cell viability .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12 | Cytotoxicity observed |

Antileishmanial Activity

In vivo studies have highlighted the potential of this compound in treating visceral leishmaniasis. Compounds derived from this structure exhibited reductions in liver parasitemia in murine models .

| Compound | Dosage (mg/kg/day) | Liver Parasitemia Reduction (%) |

|---|---|---|

| This compound | 15 (5 days) | 24% |

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the efficacy of several quinazoline derivatives against A. baumannii. The results indicated that this compound was one of the most potent compounds tested, with an MIC significantly lower than traditional antibiotics . -

Evaluation in Cancer Models :

In a series of experiments involving HepG2 cells, researchers found that treatment with this compound resulted in a marked decrease in cell proliferation. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways . -

Antileishmanial Activity Assessment :

A murine model study demonstrated that administration of this compound significantly reduced parasitemia levels in infected subjects compared to controls. This positions the compound as a promising candidate for further development as an antileishmanial agent .

常见问题

Basic Research Questions

Q. How can the synthesis of 2,4-Dichloro-6-methoxyquinazoline be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) to enhance intermediate formation .

- Chlorination : Introduce chlorine atoms using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF) to improve regioselectivity .

- Purification : Employ column chromatography or crystallization with water-ethanol mixtures to isolate the compound, achieving ≥65% yield .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions (e.g., methoxy and chloro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., CHClNO, MW 245.07) with HRMS, as demonstrated in quinazoline analogs .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve structural ambiguities .

Q. What factors influence the stability of this compound during storage?

Methodological Answer:

- Moisture Sensitivity : Store in anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis of chloro groups.

- Light Sensitivity : Protect from UV exposure by using amber glass vials.

- Handling : Use chemically resistant gloves (e.g., nitrile) and lab coats to avoid decomposition via skin contact .

Advanced Research Questions

Q. How can regioselective substitution at the 2- and 4-positions of the quinazoline core be achieved?

Methodological Answer:

- Stepwise Functionalization : First introduce the methoxy group at position 6 via nucleophilic substitution, followed by chlorination at positions 2 and 4 using phosphorus oxychloride (POCl) under controlled temperatures (70–80°C) .

- Catalytic Optimization : Use DMF as a catalyst to direct chlorination to specific positions, minimizing side products .

Q. What challenges arise in crystallographic analysis of halogenated quinazolines, and how can they be addressed?

Methodological Answer:

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinned or low-resolution data .

- Disorder in Substituents : Apply restraints during refinement (e.g., DFIX in SHELXL) to model disordered chloro or methoxy groups .

Q. How can biological activity assays for this compound derivatives be designed to evaluate antibacterial or anticancer potential?

Methodological Answer:

- Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays, referencing minimum inhibitory concentration (MIC) protocols .

- Anticancer Profiling : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with control compounds .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic data from SHELX-refined structures .

Q. Data Contradictions and Resolution

- Synthesis Yields : reports 65% yield via DMSO reflux, while achieves lower yields (~5%) in multi-step reactions. Resolution: Optimize solvent systems (e.g., DMF for polar intermediates) and reduce reaction steps .

- Chlorination Selectivity : Discrepancies in substituent positions may arise from varying catalysts (e.g., DMF vs. POCl). Resolution: Use -NMR to track reaction pathways .

属性

IUPAC Name |

2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAMQTSRMCCGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433794 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105763-77-7 | |

| Record name | 2,4-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。